molecular formula C16H18N2O2 B2810429 2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile CAS No. 2411221-90-2

2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile

Cat. No.: B2810429
CAS No.: 2411221-90-2
M. Wt: 270.332
InChI Key: QXKPKRBSFFHNDO-UHFFFAOYSA-N
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Description

2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile is a complex organic compound that features a piperidine ring, an oxirane group, and a phenylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile involves its interaction with specific molecular targets. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The piperidine ring and phenylacetonitrile moiety contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and oxirane-containing molecules. Examples are:

Uniqueness

What sets 2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-10-14(12-4-2-1-3-5-12)13-6-8-18(9-7-13)16(19)15-11-20-15/h1-5,13-15H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKPKRBSFFHNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C#N)C2=CC=CC=C2)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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